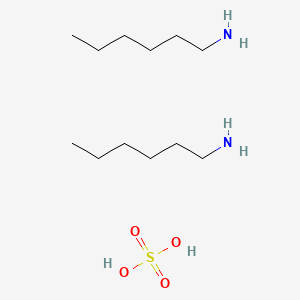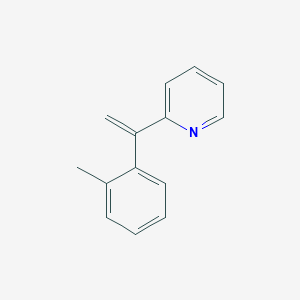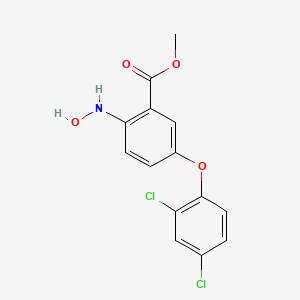
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorophenoxy group, and a hydroxyamino group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable base (e.g., sodium hydroxide) to form the sodium salt, which is then reacted with methyl chloroformate to yield methyl 2,4-dichlorophenoxyacetate.
Nitration: The methyl 2,4-dichlorophenoxyacetate is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Esterification: Finally, the hydroxyamino compound is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to convert the hydroxyamino group back to an amino group using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, tin(II) chloride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. The dichlorophenoxy group can interact with hydrophobic regions of proteins and membranes, altering their structure and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a hydroxyamino group.
Uniqueness
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and a dichlorophenoxy group, which confer distinct chemical and biological properties. The hydroxyamino group allows for specific interactions with biological molecules, while the dichlorophenoxy group provides stability and hydrophobic interactions.
Propiedades
Número CAS |
76532-49-5 |
|---|---|
Fórmula molecular |
C14H11Cl2NO4 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO4/c1-20-14(18)10-7-9(3-4-12(10)17-19)21-13-5-2-8(15)6-11(13)16/h2-7,17,19H,1H3 |
Clave InChI |
KELURORTRCKTHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


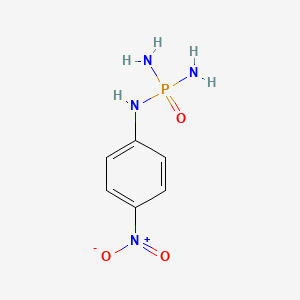
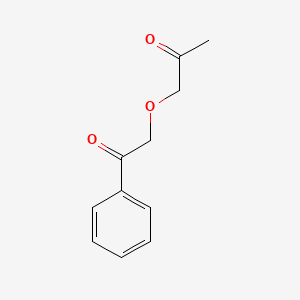
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
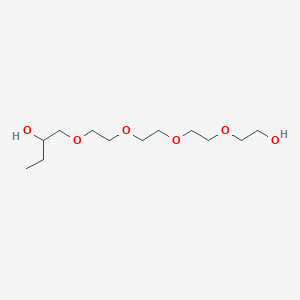
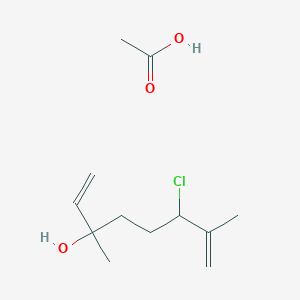
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
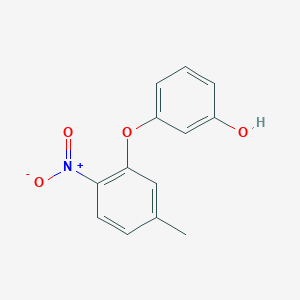
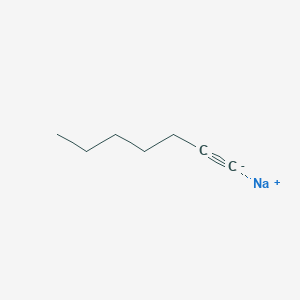
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)


